3|A-Sulfooxy Tibolone
Descripción
Significance of Sulfated Steroid Conjugates in Endobiotic Systems
Sulfation is a fundamental biochemical process that plays a pivotal role in the regulation of steroid hormones within the body. nih.govnih.gov This process, catalyzed by sulfotransferase enzymes, converts hydrophobic steroids into more water-soluble sulfate (B86663) esters. nih.govresearchgate.net This transformation is crucial for several reasons:
Circulatory Transport: Sulfation facilitates the transport of steroids through the bloodstream. nih.govresearchgate.net
Reservoir of Inactive Hormones: Sulfated steroids are generally considered biologically inactive. cas.cz They act as a circulating reservoir that can be reactivated in specific tissues through the action of an enzyme called steroid sulfatase, which removes the sulfate group. nih.govresearchgate.net
Tissue-Specific Action: The balance between sulfotransferase and sulfatase activity in different tissues allows for precise, localized control over active hormone levels. nih.govresearchgate.net
Dysregulation of these sulfation and desulfation pathways has been linked to various health conditions, highlighting the critical nature of this metabolic process. nih.gov
Overview of Tibolone (B1683150) as a Prodrug and its Metabolites in Tissue-Selective Regulation
Tibolone is a synthetic steroid that is used in the management of menopausal symptoms and the prevention of osteoporosis. mdpi.comnih.gov It is classified as a prodrug, meaning the parent compound itself has minimal biological activity. wikipedia.orgscispace.com Upon oral administration, tibolone is rapidly and extensively metabolized in the liver and intestines into several active metabolites. wikipedia.orgkup.at
The primary metabolites of tibolone are:
3α-hydroxytibolone and 3β-hydroxytibolone: These metabolites are responsible for the estrogenic effects of tibolone. nih.govdrugbank.com
Δ4-isomer of tibolone: This metabolite exhibits progestogenic and androgenic activities. drugbank.comnih.gov
The unique, tissue-selective effects of tibolone are a direct result of the differential metabolism and action of these metabolites in various parts of the body. mdpi.comnih.gov For instance, the estrogenic metabolites exert beneficial effects on bone and the vagina, while the progestogenic activity of the Δ4-isomer prevents stimulation of the endometrium. nih.govflarer.ch This tissue-specific action is a key feature that distinguishes tibolone from conventional hormone replacement therapies. nih.gov
Positioning of 3α-Sulfooxy Tibolone within the Tibolone Metabolic Pathway
Following the initial phase I metabolism of tibolone into its hydroxylated forms (3α- and 3β-hydroxytibolone), these active metabolites undergo a crucial phase II metabolic reaction: sulfation. nih.gov The sulfotransferase enzyme SULT2A1 is primarily responsible for the sulfation of these hydroxy metabolites. wikipedia.orgunl.edu
This leads to the formation of sulfated conjugates, with 3α-sulfooxy tibolone being a major circulating metabolite. researchgate.net In fact, a significant portion of tibolone and its metabolites, over 75%, are present in the circulation in their inactive, sulfated form. nih.gov These sulfated metabolites, including 3α-sulfooxy tibolone, serve as a reservoir of potential estrogenic activity. kup.atkup.at
The tissue-specific effects of tibolone are further refined by the local activity of steroid sulfatase. nih.govkup.at In tissues where sulfatase is active, it can convert 3α-sulfooxy tibolone back to the active 3α-hydroxytibolone, thereby exerting localized estrogenic effects. Conversely, in tissues like the breast, tibolone and its metabolites inhibit sulfatase activity, preventing the local production of active estrogens. drugbank.comkup.atcaldic.com This dual mechanism of forming an inactive circulating reservoir and controlling its reactivation at the tissue level is central to the pharmacological profile of tibolone.
Interactive Data Tables
Table 1: Key Enzymes in Tibolone Metabolism
| Enzyme | Role in Tibolone Metabolism | Reference |
| 3α-hydroxysteroid dehydrogenase | Converts tibolone to 3α-hydroxytibolone. wikipedia.org | wikipedia.org |
| 3β-hydroxysteroid dehydrogenase | Converts tibolone to 3β-hydroxytibolone. wikipedia.org | wikipedia.org |
| Δ5-4-isomerase | Converts tibolone to the Δ4-isomer. wikipedia.org | wikipedia.org |
| Sulfotransferase (SULT2A1) | Sulfates the hydroxy metabolites of tibolone, forming inactive conjugates like 3α-sulfooxy tibolone. wikipedia.orgunl.edu | wikipedia.orgunl.edu |
| Steroid sulfatase | Hydrolyzes sulfated metabolites back to their active forms in specific tissues. wikipedia.org | wikipedia.org |
Table 2: Tibolone and its Principal Metabolites
| Compound | Primary Activity | Reference |
| Tibolone | Prodrug with minimal biological activity. wikipedia.orgscispace.com | wikipedia.orgscispace.com |
| 3α-hydroxytibolone | Estrogenic effects. nih.govdrugbank.com | nih.govdrugbank.com |
| 3β-hydroxytibolone | Estrogenic effects. nih.govdrugbank.com | nih.govdrugbank.com |
| Δ4-isomer of tibolone | Progestogenic and androgenic effects. drugbank.comnih.gov | drugbank.comnih.gov |
| 3α-sulfooxy tibolone | Major inactive circulating metabolite. researchgate.net | researchgate.net |
Structure
3D Structure
Propiedades
Número CAS |
144466-06-8 |
|---|---|
Fórmula molecular |
C21H30O5S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O5S/c1-4-21(22)10-8-18-19-13(2)11-14-12-15(26-27(23,24)25)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22H,5-12H2,2-3H3,(H,23,24,25)/t13-,15-,17-,18+,19-,20+,21+/m1/s1 |
Clave InChI |
AEMPRRLENKOPGQ-CZTKNSHGSA-N |
SMILES |
CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
SMILES isomérico |
C[C@@H]1CC2=C(CC[C@H](C2)OS(=O)(=O)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
SMILES canónico |
CC1CC2=C(CCC(C2)OS(=O)(=O)O)C3C1C4CCC(C4(CC3)C)(C#C)O |
Origen del producto |
United States |
Synthesis and Biotransformation Pathways of 3|a Sulfooxy Tibolone
Enzymatic Formation of 3α-Sulfooxy Tibolone (B1683150)
The formation of 3α-sulfooxy tibolone is an enzyme-mediated process involving sulfotransferases that conjugate a sulfonate group to precursor molecules. This sulfation is a key pathway in the metabolism and inactivation of tibolone and its active metabolites. nih.gov
Role of Sulfotransferases in Conjugation
Sulfotransferases (SULTs) are a superfamily of enzymes that play a vital role in the metabolism of a wide range of compounds, including steroid hormones and therapeutic agents like tibolone. unl.eduoup.com They catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to an acceptor molecule. oup.com This conjugation generally leads to the inactivation of the compound and facilitates its excretion. nih.govoup.com In the context of tibolone, specific SULT isoforms are responsible for the sulfation of its metabolites, contributing to its tissue-specific effects. nih.gov
Research has identified SULT2A1 as the primary enzyme responsible for the sulfation of tibolone and its metabolites. unl.edunih.govnih.gov Expressed human SULT2A1 demonstrates the capability to sulfate (B86663) tibolone and its three main active metabolites. nih.gov It shows the highest affinity for 3α-hydroxytibolone, a key precursor to 3α-sulfooxy tibolone. nih.gov Studies using human liver and small intestine cytosols from postmenopausal women have confirmed that SULT2A1 is the major enzyme involved in the sulfation of tibolone's hydroxy metabolites. unl.eduunl.edu While other SULT isoforms like SULT1E1 and SULT2B1b can also sulfate the 3-hydroxy metabolites, SULT2A1 is the predominant contributor. nih.gov
In endometrial cells, another sulfotransferase, SULT1E1, plays a significant role in the local metabolism of tibolone's estrogenic metabolites. nih.govfrontiersin.org Human endometrium and the Ishikawa endometrial adenocarcinoma cell line express SULT1E1, which efficiently sulfates both 3α- and 3β-hydroxytibolone. nih.gov Treatment of these cells with tibolone and its metabolites has been shown to induce SULT1E1 activity. nih.gov This induction is thought to be mediated through the progesterone (B1679170) receptor, as it can be inhibited by RU486. nih.gov The increased SULT1E1 activity leads to the selective inactivation of the estrogenic 3-hydroxy metabolites within the endometrium, contributing to the lack of endometrial stimulation observed with tibolone. nih.govnih.gov
Precursor Metabolites: 3α-Hydroxytibolone and 3β-Hydroxytibolone
Tibolone is rapidly converted into its primary active metabolites, 3α-hydroxytibolone and 3β-hydroxytibolone, by 3α- and 3β-hydroxysteroid dehydrogenases, respectively. wikipedia.orgnih.gov These two metabolites are principally responsible for the estrogenic effects of tibolone. nih.govwikipedia.orgwikipedia.org They serve as the direct precursors for the formation of 3α- and 3β-sulfooxy tibolone through the action of sulfotransferases. wikipedia.orgnih.gov Following administration, these hydroxylated metabolites are found in circulation, predominantly in their inactive, sulfated forms. nih.gov Specifically, 3α-hydroxytibolone is the main precursor for 3α-sulfooxy tibolone, which is the major sulfated metabolite found. nih.govnih.gov
Deconjugation Mechanisms of 3α-Sulfooxy Tibolone
While sulfation leads to the inactivation of tibolone's estrogenic metabolites, this process can be reversed through deconjugation, a reaction catalyzed by steroid sulfatase (STS). wikipedia.org This enzyme can hydrolyze sulfate conjugates, thereby regenerating the active steroid hormones. nih.gov
Hepatic and Extra-hepatic Metabolic Sites for 3|A-Sulfooxy Tibolone Formation
The biotransformation of tibolone into its various metabolites, including the formation of 3α-sulfooxy tibolone, occurs in several key locations throughout the body. This process is not confined to a single organ, and the differential metabolism in various tissues is fundamental to the compound's tissue-specific effects. The primary sites of metabolism are the liver and the intestine, though significant metabolic activity is also observed in extra-hepatic tissues such as the endometrium, vagina, and breast tissue. wikipedia.orgkup.atnih.govnih.gov
Following oral administration, tibolone is rapidly and extensively absorbed and then undergoes significant metabolism. nih.govmedicines.org.uk The initial steps involve its conversion to active hydroxy metabolites, 3α-hydroxytibolone and 3β-hydroxytibolone, and a Δ4-isomer. wikipedia.orgmedicines.org.uk Subsequently, these metabolites, particularly the hydroxylated forms, undergo phase II metabolism, primarily through sulfation. typeset.io This sulfation process leads to the formation of compounds like 3α-sulfooxy tibolone, which is a major, biologically inactive circulating form of the drug. nih.gov Over 75% of tibolone and its metabolites are present in the circulation in their sulfated form. typeset.ioresearchgate.net
Hepatic Metabolism
The liver is a principal site for the metabolism of tibolone. wikipedia.orgdrugbank.com It contains the necessary enzymes to convert tibolone into its hydroxylated metabolites and then into their sulfated conjugates.
The formation of 3α-hydroxytibolone in the liver is predominantly catalyzed by the aldo-keto reductase 1C4 (AKR1C4), a liver-specific enzyme. nih.gov In contrast, the formation of 3β-hydroxytibolone is mainly carried out by AKR1C1 and AKR1C2. nih.gov Studies using human liver samples have shown that tibolone is reduced via both 3α- and 3β-hydroxysteroid dehydrogenase (HSD) activity. nih.gov
Once formed, the hydroxylated metabolites are efficiently sulfated. The key enzyme responsible for the sulfation of 3α-hydroxytibolone in the liver is sulfotransferase SULT2A1. nih.govunl.edu Research has shown that SULT2A1 has a high affinity for 3α-OH-tibolone. nih.gov SULT1E1 also contributes to the conjugation of the 3-OH-tibolone metabolites, although to a lesser extent. nih.gov The extensive sulfation in the liver renders the metabolites inactive, and they can then enter circulation. kup.atdrugbank.com
Extra-hepatic Metabolism
Significant metabolism of tibolone also occurs outside the liver, contributing to its tissue-specific actions. The intestine is a key extra-hepatic site where tibolone is metabolized after oral administration. wikipedia.orgnih.gov Both hydroxylation and sulfation reactions occur in the small intestine. unl.edu
Other extra-hepatic tissues where tibolone metabolism is crucial include:
Endometrium and Vagina: In these tissues from postmenopausal women, tibolone is primarily metabolized to the progestagenic Δ4-isomer and the estrogenic 3β-OH-tibolone. nih.gov The local production of the Δ4-isomer is thought to protect the endometrium from estrogenic stimulation. kup.atdrugbank.com
Breast Tissue: Tibolone and its metabolites have been shown to inhibit sulfatase activity in breast cancer cells. nih.govcontemporaryobgyn.net This inhibition prevents the conversion of inactive sulfate conjugates back to active estrogens, potentially reducing estrogenic stimulation in this tissue. kup.atcontemporaryobgyn.net Furthermore, the metabolites can stimulate sulfotransferase activity, further promoting the inactivation of estrogens. iiarjournals.org
The tissue-specific activity of tibolone is, in part, regulated by the local expression and activity of specific human sulfotransferase (SULT) isoforms that inactivate tibolone and its active metabolites. nih.gov
Research Findings on Metabolic Sites and Enzymes
Detailed studies have identified the specific enzymes involved in the formation of 3α-sulfooxy tibolone and their primary locations.
Enzymes in Tibolone Metabolism
| Enzyme Family | Specific Enzyme | Action | Primary Location(s) |
|---|---|---|---|
| Aldo-keto Reductase (AKR) | AKR1C4 | Reduction of tibolone to 3α-hydroxytibolone | Liver nih.gov |
| Aldo-keto Reductase (AKR) | AKR1C1, AKR1C2 | Reduction of tibolone to 3β-hydroxytibolone | Liver, Other tissues nih.gov |
| Sulfotransferase (SULT) | SULT2A1 | Sulfation of 3α-OH-tibolone and other metabolites | Liver, Small Intestine nih.govunl.edu |
| Sulfotransferase (SULT) | SULT1E1 | Sulfation of 3-OH-tibolone metabolites and tibolone | Liver nih.gov |
Metabolism of Tibolone in Different Tissues
| Tissue | Primary Metabolic Activity | Key Metabolites Formed | Key Enzymes |
|---|---|---|---|
| Liver | Hydroxylation and extensive sulfation | 3α-hydroxytibolone, 3β-hydroxytibolone, Sulfated conjugates wikipedia.orgnih.gov | AKR1C4, AKR1C1, AKR1C2, SULT2A1, SULT1E1 nih.govnih.gov |
| Intestine | Metabolism and sulfation | Hydroxy metabolites and their sulfated forms wikipedia.orgunl.edu | SULT2A1 unl.edu |
| Uterus (postmenopausal) | Isomerization and reduction | Δ4-isomer, 3β-hydroxytibolone nih.gov | Not fully elucidated nih.gov |
| Vagina (postmenopausal) | Isomerization and reduction | Δ4-isomer, 3β-hydroxytibolone nih.gov | Not fully elucidated nih.gov |
Molecular Interactions and Mechanistic Research of 3|a Sulfooxy Tibolone
Role of 3α-Sulfooxy Tibolone (B1683150) as an Inactive Circulating Reservoir
Following oral administration, tibolone is rapidly metabolized into three primary active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer. researchgate.netresearchgate.net The 3-hydroxy metabolites are predominantly found in the circulation in their inactive, sulfated forms. researchgate.net Specifically, 3α-sulfooxy tibolone constitutes a significant portion, with approximately 80% of the total oral dose of tibolone circulating as this inactive metabolite. nih.gov
This large circulating pool of 3α-sulfooxy tibolone serves as a reservoir. kup.at The biological inactivity of this sulfated form prevents widespread systemic effects. researchgate.net Its activation to the estrogenically active 3α-hydroxytibolone is dependent on the action of the enzyme sulfatase, a process that occurs in a tissue-specific manner. kup.at This mechanism allows for the controlled, localized release of the active metabolite where it is needed, contributing significantly to the tissue-selective effects of tibolone. researchgate.netkup.at
Enzymatic Regulation by Tibolone and its Metabolites Relevant to Sulfation
The tissue-specific actions of tibolone are intricately linked to the modulation of key enzymes involved in steroid metabolism. Tibolone and its metabolites exert significant regulatory effects on sulfatase, 17β-hydroxysteroid dehydrogenase, and sulfotransferase, thereby controlling the local balance of active and inactive steroids.
Inhibition of Sulfatase Activity
A critical aspect of tibolone's mechanism is the potent, tissue-specific inhibition of sulfatase activity. kup.atnih.gov This enzyme is responsible for converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) and the sulfated metabolites of tibolone, into their biologically active forms. nih.govnih.gov
Tibolone and its metabolites, including the 3α- and 3β-hydroxy forms, their sulfated counterparts, and the Δ4-isomer, have been shown to strongly inhibit sulfatase activity in human breast cancer cell lines (T-47D) by 70-90%. nih.gov In contrast, the inhibition is intermediate in endometrial cells (8-43%) and absent in osteoblast-like cells. nih.gov This differential inhibition is a key factor in tibolone's safety profile for the breast, as it prevents the local production of active estrogens. nih.govresearchgate.net The 3α- and 3β-hydroxy derivatives of tibolone have been identified as the most potent inhibitors of sulfatase activity in breast tissue. nih.gov
| Cell Line | Tissue of Origin | Sulfatase Inhibition by Tibolone and its Metabolites |
| T-47D | Breast Cancer | 70-90% |
| HEC-1A | Endometrial Cancer | 8-43% |
| MG 63, HOS TE-85 | Osteoblast-like | No Inhibition |
Modulation of 17β-Hydroxysteroid Dehydrogenase Activity
Tibolone and its metabolites also influence the activity of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme that exists in various isoforms and plays a crucial role in the interconversion of less active estrogens like estrone and more potent estrogens like estradiol (B170435). nih.govdrugbank.com
In breast tissue, tibolone exhibits a weak inhibitory effect on 17β-HSD type 1, which is involved in the conversion of estrone to estradiol. researchgate.netdrugbank.com Conversely, tibolone and its Δ4-isomer can induce the activity of 17β-HSD type 2, which catalyzes the conversion of estradiol back to the less potent estrone. nih.govresearchgate.net This dual action further contributes to reducing the levels of active estrogens in breast tissue.
Dual Effects on Sulfotransferase Activity (Dose-Dependent Observations)
Sulfotransferase (SULT) enzymes are responsible for the sulfation of steroids, a process that generally leads to their inactivation. nih.gov Tibolone and its metabolites have been shown to stimulate sulfotransferase activity, thereby promoting the formation of inactive estrogen sulfates. oup.comnih.gov This effect, combined with the inhibition of sulfatase, shifts the equilibrium towards the inactive, sulfated forms of estrogens in tissues like the breast. researchgate.net Research suggests that this stimulation of sulfotransferase activity may be dose-dependent, with low concentrations of tibolone being effective. researchgate.netiiarjournals.org
Tissue-Selective Metabolic Conversion and its Implications for Local Bioavailability
The tissue-specific effects of tibolone are ultimately determined by the local metabolic conversion of the parent drug and its circulating metabolites, which is governed by the differential expression and activity of key enzymes in target tissues. oup.comwikipedia.org
Differential Enzyme Expression and Activity in Target Tissues
The unique hormonal response in different tissues is a direct consequence of the local enzymatic milieu. oup.comnih.gov
In the Endometrium: Tibolone is converted to its Δ4-isomer, which has progestogenic and androgenic properties. oup.comoup.com This local conversion, coupled with the inhibition of sulfatase and stimulation of sulfotransferase, prevents estrogenic stimulation of the endometrium. nih.govoup.com
In the Breast: The strong inhibition of sulfatase and weak inhibition of 17β-HSD type 1, along with the stimulation of sulfotransferase and 17β-HSD type 2, leads to a significant reduction in the local concentration of active estrogens. nih.govnih.govdrugbank.com This enzymatic profile is thought to be protective against breast tissue proliferation. nih.gov
In Bone: In contrast to breast and endometrial tissue, sulfatase activity is not inhibited in osteoblast-like cells. nih.gov This allows for the local conversion of circulating sulfated estrogenic metabolites, including 3α-sulfooxy tibolone, to their active forms, which can then exert beneficial estrogenic effects on bone. kup.at
In the Liver and Intestine: The initial metabolism of tibolone occurs in the liver and intestine, where it is converted to its primary metabolites. kup.atwikipedia.org The liver is also a key site for the sulfation of the hydroxy-metabolites, with SULT2A1 being the major enzyme responsible for this process in postmenopausal women. nih.gov
This intricate and tissue-specific regulation of enzyme activity and metabolic conversion allows tibolone to act as a selective tissue estrogenic activity regulator (STEAR), providing therapeutic benefits in some tissues while avoiding undesirable stimulation in others. jkscience.orgunl.edu
Preclinical Investigation of 3|a Sulfooxy Tibolone and Its Metabolic Context
In Vitro Studies on Cellular Models
In vitro studies utilizing various human cell lines have been instrumental in dissecting the molecular mechanisms underlying the action of tibolone (B1683150) and its metabolites. These studies have highlighted the critical role of local enzyme activity in modulating cellular responses, with a particular focus on the formation and function of 3α-Sulfooxy Tibolone.
Human Breast Cell Lines (MCF-7, T-47D): Effects on Enzyme Activities and Cellular Homeostasis
In human breast cancer cell lines, such as MCF-7 and T-47D, the metabolic inactivation of tibolone's estrogenic metabolites is a key feature of its safety profile. The formation of 3α-Sulfooxy Tibolone is a critical step in this process. Tibolone and its hydroxy metabolites have been shown to significantly inhibit the activity of sulfatase in these cell lines. nih.govnih.gov This inhibition leads to a decrease in the conversion of inactive steroid sulfates, including estrone (B1671321) sulfate (B86663) and the sulfated metabolites of tibolone, back into their biologically active forms.
Furthermore, the 3-hydroxy metabolites of tibolone can stimulate the activity of sulfotransferase, the enzyme responsible for the sulfation of estrogens and the hydroxy metabolites of tibolone. frontiersin.org This dual action of inhibiting sulfatase and stimulating sulfotransferase activity shifts the equilibrium towards the formation and accumulation of inactive sulfated metabolites like 3α-Sulfooxy Tibolone. nih.gov This altered enzymatic landscape contributes to a local anti-estrogenic environment, which in turn influences cellular homeostasis by suppressing proliferation and inducing apoptosis in breast cells. frontiersin.orgnih.gov
Below is a table summarizing the effects of tibolone and its metabolites on enzyme activities in breast cancer cell lines.
| Cell Line | Compound | Enzyme Affected | Observed Effect | Reference |
| MCF-7 | Tibolone and its metabolites | Sulfatase | Strong inhibition of the conversion of estrone sulfate to estradiol (B170435). | nih.gov |
| T-47D | Tibolone and its metabolites | Sulfatase | Strong inhibition (70-90%) of sulfatase activity. | nih.gov |
| MCF-7 | Tibolone and its metabolites | Sulfatase | Inhibition of sulfatase activity. | nih.gov |
| Breast Tissue | 3-OH metabolite of Tibolone | Sulfotransferase | Increased activity, converting estrone to estrone sulfate. | frontiersin.org |
Endometrial Cell Lines (Ishikawa Cells): Regulation of SULT1E1 Expression
In the context of endometrial cells, the Ishikawa cell line has been a valuable model for understanding the endometrial safety of tibolone. Studies have shown that human endometrium and Ishikawa cells express estrogen sulfotransferase (SULT1E1), an enzyme that efficiently sulfates the 3-hydroxy metabolites of tibolone, converting them into their inactive sulfooxy forms.
Treatment of Ishikawa cells with tibolone and its primary metabolites, including the 3α-OH and 3β-OH forms, results in the induction of SULT1E1 activity. This induction is similar to that observed with progesterone (B1679170) and can be inhibited by the progesterone receptor antagonist RU486, indicating a role for the progesterone receptor in this regulatory pathway. The upregulation of SULT1E1 leads to the selective sulfation and inactivation of the estrogenic 3-hydroxy tibolone metabolites, which is a key mechanism preventing endometrial stimulation.
The following table details the regulation of SULT1E1 in Ishikawa cells by tibolone compounds.
| Cell Line | Compound | Target Enzyme | Effect on Enzyme | Consequence | Reference |
| Ishikawa | Tibolone, 3α-OH tibolone, 3β-OH tibolone, Δ4-isomer | SULT1E1 | Induction of activity | Selective sulfation and inactivation of estrogenic 3-OH metabolites |
Glioblastoma Cell Line Proliferation in Response to Tibolone Metabolites
The effects of tibolone and its metabolites on glioblastoma, the most aggressive type of brain tumor, have been investigated in cell lines such as U251 MG and U87. Research indicates that tibolone itself can increase the proliferation of human glioblastoma cells. nih.gov This proliferative effect is mediated through estrogen and progesterone receptors, as it can be blocked by their respective antagonists. nih.gov
One study demonstrated that tibolone significantly decreased the number of human primary glioblastoma multiforme (GBM) cells in a dose-dependent manner. However, this anti-proliferative effect was not observed in the rat C6 malignant glioma cell line, suggesting species-specific or cell-line-specific responses. It is important to note that these studies have primarily focused on tibolone and its non-sulfated metabolites. The direct effects of 3α-Sulfooxy Tibolone on glioblastoma cell proliferation have not been extensively studied. Given that sulfation is a major metabolic pathway for tibolone, and various sulfotransferase enzymes are expressed in the brain, the local production and potential role of 3α-Sulfooxy Tibolone in the brain tumor microenvironment warrant further investigation.
In Vivo Animal Model Studies
In vivo studies using animal models have been crucial for assessing the systemic and tissue-specific effects of tibolone and its metabolites, providing a more comprehensive understanding of their preclinical profile.
Effects on Breast Tissue Morphology and Cellular Proliferation/Apoptosis in Ovariectomized Models
In ovariectomized rat models, which mimic a postmenopausal hormonal state, tibolone treatment did not show a significant relationship with histological modifications in the mammary tissue over short, medium, and long-term evaluation periods. While secretory activity was significantly higher in the tibolone-treated groups, there were no significant differences in epithelial hyperplasia compared to control groups.
Studies in ovariectomized monkeys have also shown that tibolone does not increase the expression of the proliferation marker Ki67 in breast tissue. nih.gov Furthermore, in vitro evidence suggests that tibolone and its metabolites inhibit the proliferation of normal breast epithelial cells and stimulate apoptosis. nih.gov These findings are consistent with the enzymatic effects observed in cell lines, where the local inactivation of estrogens and estrogenic metabolites of tibolone, through processes including the formation of 3α-Sulfooxy Tibolone, is thought to prevent breast tissue stimulation. nih.gov
The table below summarizes the effects of tibolone on breast tissue in ovariectomized animal models.
| Animal Model | Duration of Treatment | Key Findings on Breast Tissue | Reference |
| Ovariectomized Wistar Rats | 23, 59, and 118 days | No significant histological modifications; increased secretory activity. | |
| Ovariectomized Monkeys | Not Specified | No increase in the expression of the proliferation marker Ki67. | nih.gov |
Tumor Growth Inhibition in Rodent Models (e.g., DMBA-induced tumors)
In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats, tibolone has demonstrated a clear inhibitory effect on the growth of breast tumors. nih.gov When administered prophylactically, tibolone led to the development of significantly fewer tumors. nih.gov This anti-tumor effect is attributed to tibolone's influence on the local steroid metabolism within the breast tissue.
The mechanism of action involves the profound inhibition of sulfatase activity by tibolone and its metabolites. nih.gov The sulfated 3α-hydroxy tibolone metabolite has been shown to be a particularly potent and irreversible inhibitor of sulfatase. nih.gov This inhibition prevents the conversion of inactive steroid sulfates into active estrogens, thereby reducing the estrogenic stimulus for tumor growth. The consequent shift in the local hormonal milieu favors the accumulation of inactive sulfated forms, including 3α-Sulfooxy Tibolone, contributing to the observed tumor growth inhibition.
A study using MCF-7 cells implanted in ovariectomized nude mice found that tibolone did not stimulate or inhibit estrogen-induced tumors. However, it did potently stimulate hepatic sulfotransferase activity, leading to increased circulating sulfated estrogens, although intra-tumor estrogen levels were not significantly altered.
The following table presents the findings on tumor growth inhibition in rodent models.
| Rodent Model | Tumor Type | Effect of Tibolone | Proposed Mechanism | Reference |
| Rat | DMBA-induced mammary tumors | Inhibition of tumor growth and prevention of tumor development. | Profound inhibition of sulfatase activity by tibolone and its metabolites. | nih.gov |
| Nude Mice | MCF-7 cell implants | No significant effect on breast tumor growth. | Potent stimulation of hepatic sulfotransferase activity. |
Metabolic Profiling in Animal Models
Preclinical studies in various animal models, including rats, dogs, and monkeys, have been instrumental in elucidating the metabolic fate of tibolone and the generation of its sulfated metabolites. These investigations have revealed species-specific differences in metabolic pathways, providing valuable insights into the disposition of the drug.
In vivo metabolism studies have demonstrated that after oral administration, tibolone undergoes extensive metabolism, with sulfation being a major phase II metabolic route. nih.gov The primary sites of metabolism are the liver and the small intestine. The initial phase I metabolic reactions involve the reduction of the 3-keto group of tibolone to form 3α-hydroxy-tibolone and 3β-hydroxy-tibolone. nih.gov These hydroxylated metabolites are then subject to sulfation, leading to the formation of 3α-sulfooxy tibolone and 3β-sulfooxy tibolone.
Notably, the preference for the formation of the 3α- or 3β-hydroxy metabolite varies between species. Studies have shown a preference for the 3α-hydroxy pathway in rats, while dogs tend to favor the formation of the 3β-hydroxy metabolite. nih.gov Consequently, the predominant sulfated metabolite can also differ between these animal models.
A detailed investigation in ovariectomized cynomolgus monkeys provided quantitative insights into the tissue-specific distribution of tibolone metabolites. nih.gov This study highlighted the prevalence of sulfated metabolites, particularly in hormone-responsive tissues. In plasma, the predominant disulfated metabolite was identified as 3α,17β-disulfated-tibolone. nih.gov Furthermore, in tissues such as the endometrium, myometrium, and mammary glands, sulfated metabolites were found to be abundant, constituting approximately 98% of the total metabolites, with the majority being disulfated. nih.gov Conversely, in brain tissues, the levels of the estrogenic 3α-hydroxy-tibolone were significantly higher than in plasma, while the concentrations of sulfated metabolites were low. nih.gov
| Tissue | Predominant Metabolite(s) | Relative Abundance of Sulfated Metabolites |
|---|---|---|
| Plasma | 3α,17β-disulfated-tibolone | High (>95% disulfated) nih.gov |
| Brain | 3α-hydroxy-tibolone | Low nih.gov |
| Endometrium | Disulfated metabolites | High (~98% disulfated) nih.gov |
| Myometrium | Disulfated metabolites | High (~98% disulfated) nih.gov |
| Mammary Glands | Disulfated metabolites | High (~98% disulfated) nih.gov |
| Vagina (Proximal) | Monosulfated metabolites, 3α-hydroxy-tibolone, Δ4-tibolone | Remarkably high levels of monosulfated metabolites nih.gov |
Investigation of Genetic Polymorphisms of Sulfotransferases (e.g., SULT2A1) and their Impact on Tibolone Metabolism in Preclinical Contexts
The sulfation of tibolone's hydroxy metabolites is primarily catalyzed by the sulfotransferase enzyme SULT2A1. Genetic polymorphisms in the SULT2A1 gene can lead to variations in enzyme activity, which in turn may affect the metabolic profile of tibolone. Preclinical investigations into this area have largely relied on in vitro models using recombinant human enzymes, as in vivo animal models specifically designed to study the impact of SULT2A1 polymorphisms on tibolone metabolism are not extensively documented in the available literature.
In vitro studies have demonstrated that different allozymes of human SULT2A1, resulting from single nucleotide polymorphisms (SNPs), exhibit differential sulfating activity towards tibolone. These studies have shown that variations in the amino acid sequence of SULT2A1 can alter its substrate affinity and catalytic efficiency for tibolone's metabolites.
For instance, research involving the generation and analysis of various human SULT2A1 allozymes revealed significant differences in their ability to sulfate both dehydroepiandrosterone (DHEA), a known SULT2A1 substrate, and tibolone. Kinetic analyses indicated that these genetic variants of SULT2A1 displayed altered substrate affinity and catalytic efficiency for tibolone. This suggests that individuals with different SULT2A1 genotypes may metabolize tibolone at different rates, potentially influencing the systemic exposure to its active and inactive metabolites.
While direct in vivo preclinical evidence from animal models is limited, the development of knockout and humanized mouse models for other sulfotransferases, such as SULT1A1, provides a potential framework for future preclinical research in this area. nih.gov Such models could be invaluable in understanding the in vivo consequences of SULT2A1 genetic variations on the pharmacokinetics and tissue-specific effects of tibolone. The creation of a SULT2A1 knockout or a humanized mouse model expressing different human SULT2A1 variants could allow for a controlled investigation of how these polymorphisms affect the levels of 3α-sulfooxy tibolone and other metabolites in various tissues.
| SULT2A1 Variant | Observed Effect on Tibolone Sulfation (In Vitro) | Potential Preclinical Implication |
|---|---|---|
| Various non-synonymous coding SNPs | Differential sulfating activity, substrate affinity, and catalytic efficiency compared to wild-type SULT2A1. | Altered systemic and tissue-specific concentrations of 3α-sulfooxy tibolone and other metabolites. |
| (Hypothetical) Loss-of-function variant | Reduced formation of sulfated metabolites. | Increased levels of active hydroxy metabolites, potentially altering the pharmacological and safety profile. |
| (Hypothetical) Gain-of-function variant | Increased formation of sulfated metabolites. | Decreased levels of active hydroxy metabolites, potentially reducing efficacy. |
Theoretical and Computational Research on 3|a Sulfooxy Tibolone
Molecular Dynamics Simulations of Compound-Enzyme/Receptor Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic interactions between 3α-sulfooxy tibolone (B1683150) and the key enzymes that regulate its concentration: sulfotransferases (SULTs) and steroid sulfatase (STS). While specific MD studies exclusively focused on 3α-sulfooxy tibolone are not extensively documented, insights can be drawn from simulations of other sulfated steroids and their interactions with these enzymes.
MD simulations of sulfotransferases, such as SULT1E1, which is known to sulfate (B86663) 3α-hydroxy-tibolone, can reveal the conformational changes within the enzyme's active site upon binding of the steroid substrate and the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) nih.gov. These simulations can elucidate the key amino acid residues involved in substrate recognition, orientation, and the catalytic transfer of the sulfo group. For 3α-sulfooxy tibolone, MD simulations could predict its binding affinity to the active site of STS. Such simulations can model the entry of the sulfated steroid into the catalytic pocket and its interaction with key residues, providing a mechanistic understanding of the desulfation process that would reactivate the metabolite nih.govacs.org. Furthermore, MD simulations have been employed to study the interaction of sulfated neurosteroids with receptors, such as the GABA-A receptor, revealing that these molecules can act as allosteric modulators osti.govresearchgate.net. This suggests that 3α-sulfooxy tibolone, beyond its role as a metabolic intermediate, could potentially have direct interactions with various receptors, a hypothesis that could be explored through targeted MD simulation studies.
Table 1: Potential Key Interactions in MD Simulations of 3α-Sulfooxy Tibolone with STS
| Interacting Residue Type | Potential Role in Interaction |
| Cationic Residues (e.g., Lysine, Arginine) | Electrostatic interactions with the negatively charged sulfate group. |
| Polar Residues (e.g., Serine, Threonine) | Hydrogen bonding with the sulfate and hydroxyl groups. |
| Aromatic Residues (e.g., Phenylalanine, Tyrosine) | Hydrophobic interactions with the steroid core. |
| Catalytic Residues | Positioning of the sulfate group for hydrolysis. |
This table is a hypothetical representation based on general principles of protein-ligand interactions and findings from studies on similar enzyme-substrate systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfated Metabolites
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For sulfated metabolites of tibolone, QSAR studies can be instrumental in predicting their biological activities, such as their affinity for sulfatases or their potential off-target effects.
Table 2: Examples of Molecular Descriptors in a Hypothetical QSAR Model for Sulfated Steroids
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial charge on the sulfate oxygen atoms | Strength of electrostatic interactions with the enzyme. |
| Steric | Molecular volume | Fit within the enzyme's active site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Overall binding affinity and membrane permeability. |
| Topological | Wiener index | Molecular branching and shape. |
This table illustrates the types of descriptors that would be relevant in a QSAR study of sulfated steroids.
Pharmacokinetic Modeling of Sulfation/Desulfation Dynamics
Pharmacokinetic (PK) modeling is a crucial tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For 3α-sulfooxy tibolone, PK models can simulate the dynamic balance between its formation through sulfation of 3α-hydroxy-tibolone and its conversion back to the active form via desulfation by steroid sulfatase.
Physiologically based pharmacokinetic (PBPK) modeling is a particularly powerful approach in this context wikipedia.orgyoutube.comnih.gov. A PBPK model for tibolone and its metabolites would incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., tissue-plasma partition coefficients, enzyme kinetics). By integrating in vitro data on the kinetics of the sulfotransferases and sulfatase involved in tibolone metabolism, a PBPK model could predict the time course of 3α-sulfooxy tibolone concentrations in various tissues. This would allow for a quantitative understanding of how tissue-specific expression levels of SULTs and STS contribute to the tissue-selective effects of tibolone nih.govnih.govlatrobe.edu.au.
Such models can be used to simulate different scenarios, for example, the impact of co-administered drugs that may inhibit or induce the metabolizing enzymes, or the effect of genetic polymorphisms in SULTs or STS on the pharmacokinetic profile of tibolone and its metabolites.
Table 3: Key Parameters in a PBPK Model for Tibolone Sulfation/Desulfation
| Parameter Category | Specific Parameter | Relevance |
| System Parameters | Organ blood flow, tissue volumes | Determine the rate of delivery of tibolone and its metabolites to different tissues. |
| Drug-Specific Parameters | Tissue-plasma partition coefficients | Describe the distribution of the compounds into various tissues. |
| Enzyme Kinetics | Vmax and Km for SULTs and STS | Define the rates of sulfation and desulfation reactions in different tissues. |
| Transporter Kinetics | Influx and efflux transporter rates | Describe the movement of sulfated metabolites across cell membranes. nih.gov |
This table outlines essential parameters for developing a robust PBPK model to describe the pharmacokinetics of tibolone and its sulfated metabolites.
Systems Biology Approaches to Tibolone Metabolism Network
A systems biology approach aims to understand the broader biological context by integrating various levels of information, from genomics and proteomics to metabolomics and pharmacokinetic data. In the context of tibolone, a systems biology model would represent its entire metabolic network, including all known enzymatic reactions and transport processes.
The reconstruction of the tibolone metabolic network would involve compiling a comprehensive list of all metabolites, the enzymes that catalyze their formation and degradation, and the genes that code for these enzymes nih.govwikipedia.orgcd-genomics.comwikipedia.org. This network can then be converted into a mathematical model that can be used to simulate the metabolic fluxes under different physiological conditions. Such a model would not only include the sulfation and desulfation pathways but also other metabolic routes of tibolone, such as hydroxylation and isomerization.
By integrating experimental data, such as transcriptomic data from different tissues, the model can be used to predict how the tibolone metabolism network is regulated in a tissue-specific manner. For example, it could help to explain why certain tissues have a higher capacity for sulfation, leading to an accumulation of inactive metabolites like 3α-sulfooxy tibolone, while other tissues may have a higher sulfatase activity, promoting the local generation of active metabolites. This holistic view is essential for a complete understanding of the complex pharmacology of tibolone and for the development of personalized therapeutic strategies nih.govnih.govigi-global.comwikipedia.org.
Table 4: Components of a Systems Biology Model of Tibolone Metabolism
| Component | Description |
| Metabolites | Tibolone, 3α-hydroxy-tibolone, 3β-hydroxy-tibolone, Δ4-isomer, 3α-sulfooxy tibolone, etc. |
| Enzymes | Sulfotransferases (SULTs), Steroid Sulfatase (STS), Aldo-keto reductases (AKRs), etc. |
| Genes | Genes encoding the metabolic enzymes and transporters. |
| Reactions | Sulfation, desulfation, hydroxylation, isomerization, transport. |
| Regulatory Interactions | Transcriptional regulation of enzyme expression by nuclear receptors. |
This table provides a simplified overview of the key elements that would constitute a systems biology model for the metabolic network of tibolone.
Q & A
What are the key metabolic pathways and enzymatic interactions of 3α-Sulfooxy Tibolone, and how can researchers model these processes experimentally?
Basic Research Focus
3α-Sulfooxy Tibolone is a sulfated metabolite of tibolone, formed via sulfotransferase (SULT) activity, particularly SULT2A1, using 3α-OH tibolone and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as substrates . Hydrolysis by steroid sulfatase (STS) regenerates the active 3α-OH tibolone, critical for its estrogenic activity.
Methodological Approach :
- In vitro hydrolysis assays : Incubate radiolabeled 3α-Sulfooxy Tibolone with STS, followed by thin-layer chromatography (TLC) to quantify hydrolysis rates .
- Enzyme kinetics : Measure substrate specificity using recombinant SULT isoforms (e.g., SULT1E1, SULT2A1) and varying concentrations of tibolone metabolites .
How do experimental designs address contradictory data on tibolone’s association with breast cancer risk in different age cohorts?
Advanced Research Focus
Evidence from Cox proportional hazard models shows increased breast cancer risk in women aged 60+ using tibolone (HR 1.819, 95% CI 1.588–2.084) but no risk in those aged 70+ . However, the LIFT trial using 1.25 mg tibolone reported no increased risk .
Methodological Resolution :
- Stratification by age and dosage : Compare hazard ratios (HRs) across age groups and dosage regimens (e.g., 1.25 mg vs. 2.5 mg) to isolate confounding variables .
- Subgroup analysis : Use meta-regression to assess obesity prevalence (e.g., 34% in WHI studies) as a covariable in risk calculations .
What experimental models are used to investigate the tissue-selective effects of tibolone metabolites, including 3α-Sulfooxy Tibolone?
Basic Research Focus
Tibolone’s metabolites exhibit tissue-specific activity: 3α/β-OH tibolone activate estrogen receptors (ERα), while Δ4-tibolone acts on progesterone and androgen receptors .
Methodological Approach :
- Receptor-binding assays : Use ER/PR/AR-transfected cell lines to quantify agonist/antagonist activity of metabolites .
- Enzyme expression profiling : Compare 3α-HSD (liver) and 3β-HSD (adrenal/ovarian tissues) activity via qPCR or Western blot to explain tissue-specific metabolism .
How do polymorphic forms of tibolone (I vs. II) impact solubility, dissolution, and pharmaceutical quality?
Advanced Research Focus
Form I (monoclinic) and Form II (triclinic) differ in solubility (Form II is 1.38× more soluble in pH 4.5 buffer) but show lower dissolution rates in tablets due to excipient interactions .
Methodological Resolution :
- Polymorph characterization : Use powder X-ray diffraction (PXRD) and ATR-FTIR to identify crystal forms .
- Dissolution testing : Perform USP paddle assays (50 rpm, 37°C) with sodium lauryl sulfate to mimic gastrointestinal conditions .
Key Data :
| Polymorph | Solubility (mg/mL) | Dissolution (% release at 60 min) |
|---|---|---|
| Form I | 0.45 | 85% |
| Form II | 0.62 | 72% |
What methodologies resolve contradictions in tibolone’s neuroprotective effects across in vitro and in vivo models?
Advanced Research Focus
Tibolone attenuates lipotoxic damage in astrocytes by reducing superoxide ions and mitochondrial fragmentation , but cognitive effects in humans are inconsistent (e.g., improved semantic memory vs. impaired executive function) .
Methodological Approach :
- In vitro neuroprotection assays : Expose astrocytes to palmitic acid and measure PI uptake, cardiolipin loss, and ROS production .
- In vivo behavioral studies : Use Morris water maze or radial arm maze tests in ovariectomized rodents to assess dose-dependent cognitive effects .
How can researchers mitigate limitations in non-RCT studies on tibolone’s safety and efficacy?
Advanced Research Focus
Non-RCT studies often lack power due to low tibolone prescription rates (2.5% in Europe) and heterogeneous comparator groups (e.g., CEE + MPA in WHI studies) .
Methodological Solutions :
- Propensity score matching : Adjust for confounders like obesity and age at menopause .
- Sensitivity analysis : Test robustness of HRs by excluding outliers or stratifying by study quality (e.g., RCT vs. observational) .
What experimental strategies elucidate the role of sulfated metabolites in tibolone’s tissue selectivity?
Advanced Research Focus
3α-Sulfooxy Tibolone’s inactivity in the brain contrasts with unsulfated 3α-OH tibolone, which crosses the blood-brain barrier and modulates neuroinflammation .
Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
